molecular formula C23H29N3O2 B4528703 (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4528703
M. Wt: 379.5 g/mol
InChI Key: HJAXAPCUJXBXJL-YADHBBJMSA-N
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Description

(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of Functional Groups: The hydroxyphenyl and piperazine groups are introduced through substitution reactions, often requiring specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different stereoisomers or to modify the functional groups.

    Substitution: The piperazine and hydroxyphenyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may produce different stereoisomers.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol could be explored for its potential therapeutic effects, such as acting as a drug candidate for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol include other spirocyclic compounds, piperazine derivatives, and hydroxyphenyl-containing molecules.

Uniqueness

The uniqueness of (1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-18-5-3-4-17(16-18)25-12-14-26(15-13-25)21-19-6-1-2-7-20(19)23(22(21)28)8-10-24-11-9-23/h1-7,16,21-22,24,27-28H,8-15H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXAPCUJXBXJL-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)C5=CC(=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)C5=CC(=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[4-(3-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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